

The Photophysical Properties of Coumarin-PEG3-TCO: A Technical Guide

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Compound of Interest

Compound Name: Coumarin-PEG3-TCO

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This technical guide provides an in-depth overview of the photophysical properties of **Coumarin-PEG3-TCO**, a fluorogenic probe increasingly utilized in bioorthogonal chemistry. This document details the core photophysical characteristics, experimental protocols for their determination, and the underlying chemical principles of its application.

Coumarin-PEG3-TCO is a fluorescent probe that combines a 7-aminocoumarin fluorophore with a trans-cyclooctene (TCO) moiety through a three-unit polyethylene glycol (PEG) linker. Its key feature is its fluorogenic nature when participating in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This "turn-on" fluorescence is highly advantageous for reducing background signal in complex biological environments, making it a powerful tool for no-wash cellular imaging and the specific labeling of biomolecules.

Core Photophysical Data

The photophysical properties of **Coumarin-PEG3-TCO** are dramatically altered upon its reaction with a tetrazine. In its unreacted state, the coumarin fluorescence is efficiently quenched. Following the iEDDA reaction, a highly fluorescent dihydropyridazine product is formed, leading to a significant increase in fluorescence intensity.

Due to the proprietary nature of specific probe data, the following tables present a compilation of photophysical properties for closely related coumarin-tetrazine probes after reaction with

TCO, which serve as a strong proxy for the expected characteristics of the **Coumarin-PEG3-TCO** product.

Table 1: Photophysical Properties of Unreacted Coumarin-TCO Probe (Proxy Data)

Parameter	Value	Notes
Fluorescence Quantum Yield (ΦF)	~0.003	Data for a structurally similar unreacted coumarin-cyclooctyne conjugate is used as a proxy. The quantum yield of the unreacted probe is exceptionally low due to efficient quenching by the TCO moiety.
Fluorescence Lifetime (τF)	Not available	The fluorescence lifetime of the unreacted probe is expected to be very short due to efficient quenching. Detailed experimental determination is recommended.

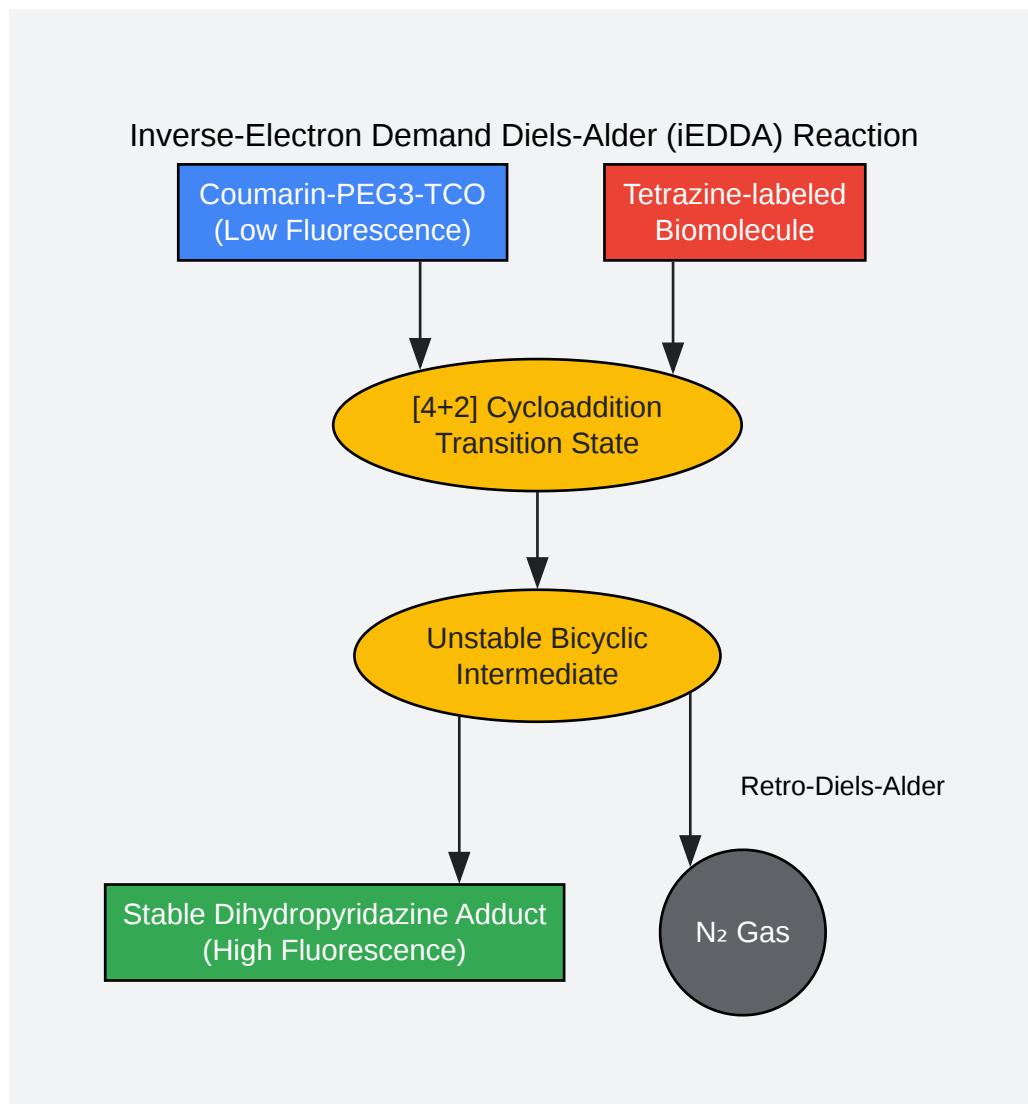
Table 2: Photophysical Properties of Coumarin-TCO and Tetrazine Reaction Product (Proxy Data)

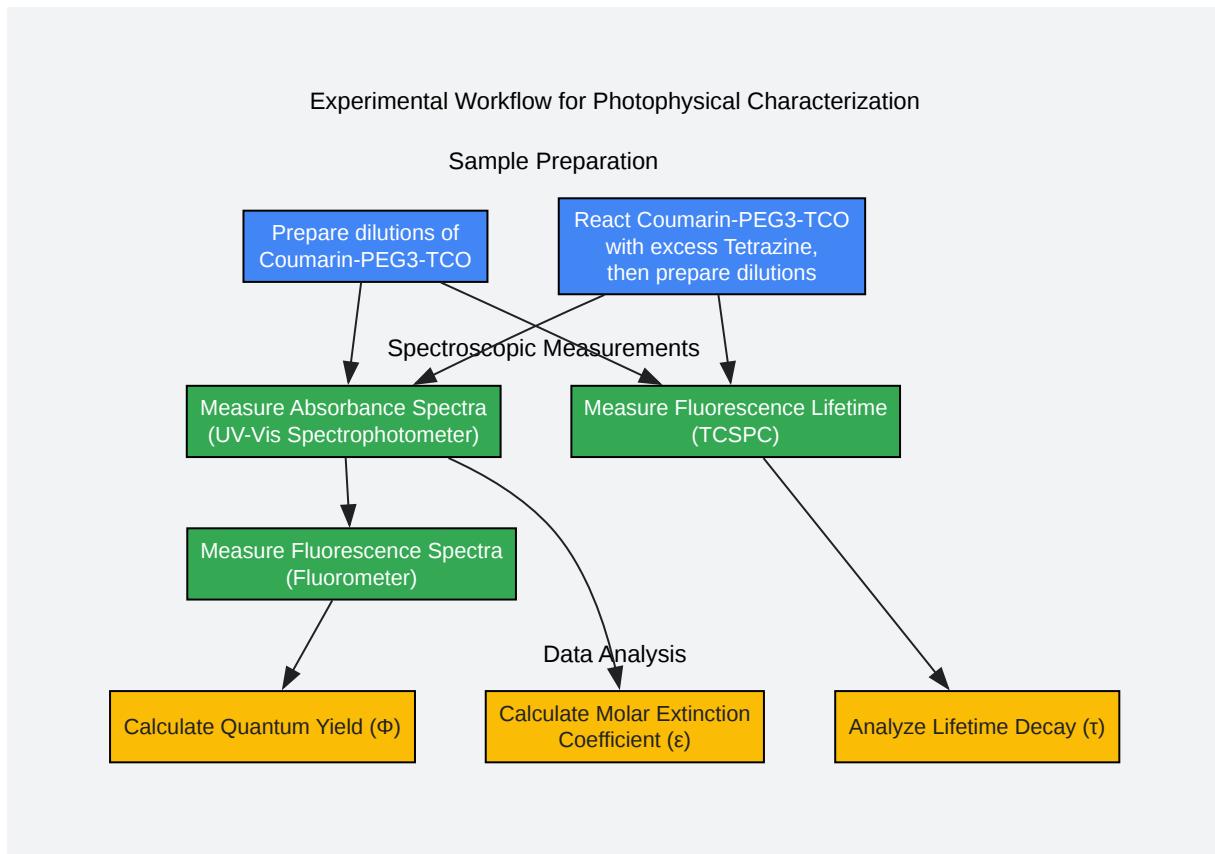
Probe Analogue	Excitation Max (λ_{ex})	Emission Max (λ_{em})	Molar Extinction Coefficient (ϵ)	Quantum Yield (ΦF)	Fluorescence Enhancement
HELIOS 400	400 nm	502 nm	16,000 M-1cm-1	0.41	4,000-fold[1]
HELIOS 388	388 nm	482 nm	20,000 M-1cm-1	0.38	11,000-fold[1]
HELIOS 370	370 nm	463 nm	19,000 M-1cm-1	0.49	2,900-fold[1]
Fluorescence Lifetime (τ_F)	Fluorescence lifetime for the reacted product has not been explicitly reported in the reviewed literature. Measurement via TCSPC is advised.				

Note: The HELIOS probes are coumarin-tetrazine conjugates that, upon reaction with TCO, yield a fluorescent product analogous to the product of **Coumarin-PEG3-TCO** reacting with a tetrazine. The data presented was measured in PBS buffer (pH 7.4).[1][2]

Signaling Pathway and Experimental Workflow

The primary signaling mechanism of **Coumarin-PEG3-TCO** is the bioorthogonal iEDDA reaction. A generalized workflow for the characterization of its photophysical properties is also presented.





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References

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